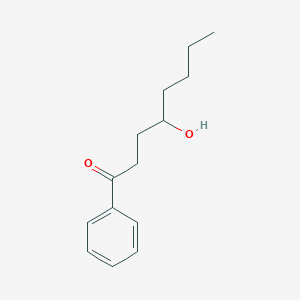

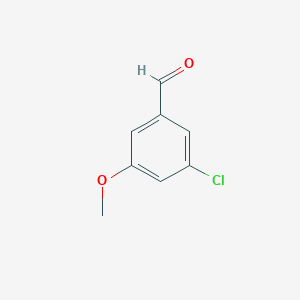

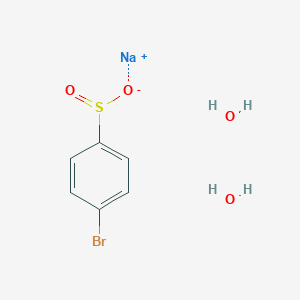

![molecular formula C15H33N4P B070830 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane CAS No. 175845-21-3](/img/structure/B70830.png)

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane

Descripción general

Descripción

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane is an exceedingly strong, non-ionic Brønsted and Lewis base that is useful in a variety of organic transformations .

Synthesis Analysis

This compound is a catalyst employed in the synthesis of β-hydroxyesters and α,β-unsaturated esters . It is also used as a deprotonation agent to study the nucleophilic reactivities of benzenesulfonyl-substituted carbanions .

Molecular Structure Analysis

The molecular formula of this compound is C15H33N4P . The InChI string is InChI=1S/C15H33N4P/c1-13(2)17-10-7-16-8-11-18(14(3)4)20(17)19(12-9-16)15(5)6/h13-15H,7-12H2,1-6H3 .

Chemical Reactions Analysis

This compound is used in the α-arylation of nitriles with aryl bromides and chlorides, and in the Stille cross-coupling of aryl chlorides . Together with Pd2(dba)3, it forms a highly efficient catalyst for one-pot syntheses of trans-4-N,N-diarylaminostilbenes and N,N-diarylaminostyrenes .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 300.42 g/mol . The density is 0.922 g/mL at 25 °C . The refractive index is n20/D 1.4830 .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis :

- C-3-Symmetric azaphosphatranes, including derivatives of 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane, have been synthesized and characterized. These compounds are noted as weak acids not fully deprotonated by potassium tert-butoxide. The weak acidity is attributed to conformational changes upon deprotonation leading to steric repulsion (Lake et al., 2000).

Catalysis in CO2 Hydrogenation :

- In studies exploring catalytic CO2 hydrogenation, 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane (Verkade's base) was used to determine hydricities and estimated pKa's of Rh(I) hydride complexes. These complexes were active for CO2 hydrogenation under mild conditions (Lilio et al., 2015).

Applications in Organic Transformations :

- Proazaphosphatranes, including 2,8,9-tri-i-butyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane, are used as strong non-ionic bases for various organic transformations and as ligands in palladium cross-coupling reactions (Kisanga & Verkade, 2004).

Role in Ammonia Borane Dehydropolymerization :

- Research has shown that Verkade's base can significantly activate ammonia borane (AB) for hydrogen release. Structural characterizations of anionic aminoborane oligomers support the mechanism of base-promoted AB hydrogen release (Ewing et al., 2011).

Catalysis in Polymerization Processes :

- This compound was evaluated for its catalytic activity in the ring-opening polymerization of epoxy monomers. Among various superbases, it showed specific catalytic activities under certain conditions (Misaka et al., 2012).

Mecanismo De Acción

Target of Action

It is known to be a strong, non-ionic brønsted and lewis base , suggesting that it may interact with acidic protons or electrophilic centers in other molecules.

Mode of Action

The compound acts as a catalyst in various organic transformations . It forms a highly efficient catalyst when used with palladium dibenzylideneacetone (Pd 2 (dba) 3) for one-pot syntheses of trans-4-N,N-diarylaminostilbenes and N,N-diarylaminostyrenes .

Biochemical Pathways

Its role as a catalyst suggests it may facilitate reactions in various biochemical pathways, particularly those involving the formation of c-n and c-c bonds .

Result of Action

As a catalyst, it likely facilitates reactions without being consumed, leading to increased reaction rates and potentially influencing the yield and selectivity of the reactions it catalyzes .

Propiedades

IUPAC Name |

2,8,9-tri(propan-2-yl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N4P/c1-13(2)17-10-7-16-8-11-18(14(3)4)20(17)19(12-9-16)15(5)6/h13-15H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRWCJYSXGNOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN2CCN(P1N(CC2)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408791 | |

| Record name | 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane | |

CAS RN |

175845-21-3 | |

| Record name | 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane used in this research on CO2 hydrogenation catalysts?

A1: The research focuses on understanding the catalytic activity of a series of [Rh(P2N2)2]+ complexes for CO2 hydrogenation. A key parameter in evaluating these catalysts is their hydricity – a measure of their tendency to donate a hydride (H-) ion. 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane, a strong, non-nucleophilic base, plays a crucial role in determining this hydricity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

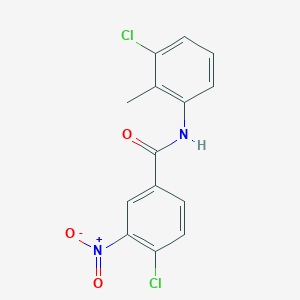

![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)

![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)